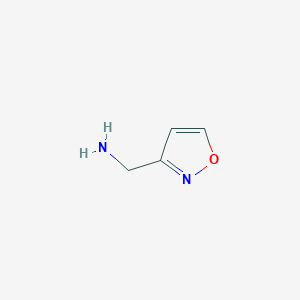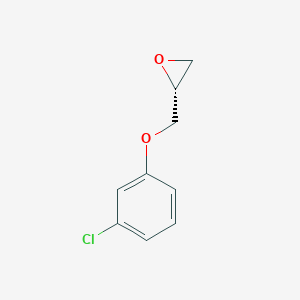
N-Déméthyl-olanzapine
Vue d'ensemble
Description
La dés méthyl olanzapine, également connue sous le nom de N-dés méthyl olanzapine, est un métabolite du médicament antipsychotique olanzapine. L'olanzapine est largement utilisée dans le traitement de la schizophrénie et du trouble bipolaire. La dés méthyl olanzapine est formée par le processus métabolique impliquant l'enzyme cytochrome P450 1A2 (CYP1A2). Ce composé a suscité un intérêt en raison de ses effets pharmacologiques potentiels et de son rôle dans le métabolisme de l'olanzapine .
Applications De Recherche Scientifique
Desmethylolanzapine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of olanzapine and its metabolites.
Biology: Studies have explored its role in the metabolism of olanzapine and its potential effects on metabolic parameters.
Medicine: Research has investigated its pharmacological effects and potential therapeutic applications.
Industry: It is used in the development of new olanzapine derivatives with improved pharmacological profiles
Mécanisme D'action
Target of Action
N-Demethyl Olanzapine, also known as Desmethylolanzapine, is a metabolite of Olanzapine . The primary targets of Olanzapine are multiple neuronal receptors in the brain, including the dopamine receptor D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
The activity of Olanzapine, and by extension N-Demethyl Olanzapine, is achieved through the antagonism of these neuronal receptors . This antagonism results in changes in neurotransmitter levels and neuronal activity, which can lead to alterations in mood, cognition, and behavior .
Biochemical Pathways
N-Demethyl Olanzapine is one of the metabolites of Olanzapine produced by the CYP1A2 enzyme . It has been reported to have a normalizing action on metabolic abnormalities .
Pharmacokinetics
Olanzapine is extensively metabolized to 10-N-glucuronide and 4-N-desmethyl-olanzapine by CYP450 1A2, 2D6, and glucuronidation, which are pharmacologically inactive . The pharmacokinetics of Olanzapine may be maintained in individuals with hepatic impairment . Changes to the metabolism of olanzapine could increase plasma concentration, as with inhibition of cyp1a2 or cyp2d6 activity .
Result of Action
The observed negative correlations between levels of N-Demethyl Olanzapine and glucose or insulin suggest a metabolic normalization role for N-Demethyl Olanzapine . There was a marginally positive correlation between n-demethyl olanzapine and homocysteine levels, a known cardiovascular risk factor .
Action Environment
The action, efficacy, and stability of N-Demethyl Olanzapine can be influenced by various environmental factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations in drug-metabolizing enzymes
Analyse Biochimique
Biochemical Properties
N-Demethyl Olanzapine interacts with various enzymes and proteins in the body. It is one of the metabolites of Olanzapine, produced by the action of the enzyme CYP1A2 . The nature of these interactions involves the conversion of Olanzapine to N-Demethyl Olanzapine, which then plays a role in biochemical reactions, particularly those related to metabolic processes .
Cellular Effects
N-Demethyl Olanzapine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-Demethyl Olanzapine concentrations were found to be negatively correlated with glucose and insulin levels, suggesting a role in glucose-insulin homeostasis .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is subject to metabolic processes, which could potentially influence its stability and degradation over time
Dosage Effects in Animal Models
It is known that the effects of Olanzapine, the parent compound, are dose-dependent, gender-dependent, and species-dependent
Metabolic Pathways
N-Demethyl Olanzapine is involved in metabolic pathways, primarily through the action of the enzyme CYP1A2 It may also interact with other enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that Olanzapine and its metabolites are distributed in various body fluids, including whole blood
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La dés méthyl olanzapine peut être synthétisée par la N-déméthylation de l'olanzapine. Ce processus implique généralement l'utilisation de bases fortes telles que l'hydroxyde de sodium ou le carbonate de potassium en présence d'un solvant approprié tel que le diméthylformamide. La réaction est effectuée dans des conditions contrôlées pour assurer l'élimination sélective du groupe méthyle de l'atome d'azote du cycle pipérazine de l'olanzapine .
Méthodes de production industrielle
La production industrielle de dés méthyl olanzapine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et de conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de la catalyse par transfert de phase et de l'irradiation micro-ondes a été explorée pour améliorer l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
La dés méthyl olanzapine subit diverses réactions chimiques, notamment :
Oxydation : La dés méthyl olanzapine peut être oxydée pour former l'olanzapine N-oxyde.
Réduction : Elle peut être réduite en olanzapine dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Oxydation : Olanzapine N-oxyde.
Réduction : Olanzapine.
Substitution : Divers dérivés substitués de la dés méthyl olanzapine.
Applications de la recherche scientifique
La dés méthyl olanzapine a plusieurs applications de la recherche scientifique :
Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour la quantification de l'olanzapine et de ses métabolites.
Biologie : Des études ont exploré son rôle dans le métabolisme de l'olanzapine et ses effets potentiels sur les paramètres métaboliques.
Médecine : La recherche a étudié ses effets pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Elle est utilisée dans le développement de nouveaux dérivés de l'olanzapine avec des profils pharmacologiques améliorés
Mécanisme d'action
La dés méthyl olanzapine exerce ses effets en interagissant avec divers récepteurs neurotransmetteurs dans le cerveau. Elle agit comme un antagoniste aux récepteurs de la dopamine (D1, D2, D3 et D4) et aux récepteurs de la sérotonine (5HT2A, 5HT2C, 5HT3 et 5HT6). De plus, elle a une affinité pour les récepteurs adrénergiques alpha-1, les récepteurs H1 de l'histamine et plusieurs récepteurs muscariniques. Ces interactions contribuent à ses effets antipsychotiques et stabilisateurs de l'humeur .
Comparaison Avec Des Composés Similaires
Composés similaires
Olanzapine : Le composé parent dont la dés méthyl olanzapine est dérivée.
2-Hydroxymethylolanzapine : Un autre métabolite de l'olanzapine.
Olanzapine N-oxyde : Une forme oxydée de l'olanzapine.
Unicité
La dés méthyl olanzapine est unique en raison de sa voie métabolique spécifique et de ses effets pharmacologiques potentiels. Contrairement à l'olanzapine, qui est principalement utilisée pour ses propriétés antipsychotiques, le rôle de la dés méthyl olanzapine dans la modulation des paramètres métaboliques et ses applications thérapeutiques potentielles sont des domaines de recherche active .
Propriétés
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIXVHJEIZKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433226 | |
| Record name | N-Demethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161696-76-0 | |
| Record name | Desmethylolanzapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161696-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylolanzapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLOLANZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)


![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)


